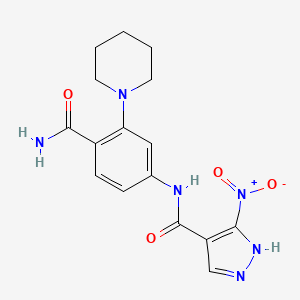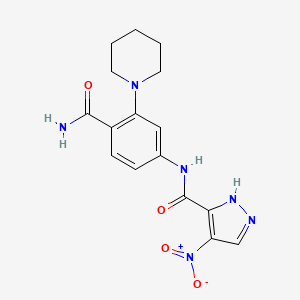
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide, also known as CNP-PPNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide works by binding to the ATP-binding site of protein kinases, preventing them from catalyzing the transfer of phosphate groups to their substrates. This results in the inhibition of downstream signaling pathways, ultimately leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. It has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide is its high potency and specificity for protein kinases, making it a valuable tool for studying these enzymes. However, one limitation of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide in scientific research. One potential application is in the development of new cancer therapies, as protein kinases play a critical role in the development and progression of many types of cancer. Additionally, N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide could be used to study the role of protein kinases in other biological processes, such as neuronal development and immune system function. Finally, the development of new analogs of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide could lead to the discovery of even more potent and specific inhibitors of protein kinases.
Synthesis Methods
The synthesis of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide involves the reaction of 4-carbamoyl-3-piperidin-1-ylphenylamine with 5-nitro-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide.
Scientific Research Applications
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the study of protein kinases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide is a potent inhibitor of several protein kinases, including Aurora A, Aurora B, and FLT3, making it a valuable tool for studying the function of these enzymes.
properties
IUPAC Name |
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c17-14(23)11-5-4-10(8-13(11)21-6-2-1-3-7-21)19-16(24)12-9-18-20-15(12)22(25)26/h4-5,8-9H,1-3,6-7H2,(H2,17,23)(H,18,20)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUAGRSUDVWHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)NC(=O)C3=C(NN=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate](/img/structure/B7433961.png)

![Methyl 2-[3-[(sulfamoylamino)methyl]piperidin-1-yl]-1,3-benzothiazole-5-carboxylate](/img/structure/B7433978.png)
![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)
![3-(2,5-dimethylphenyl)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7433996.png)
![1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)
![Methyl 1-[5-methoxy-2-(trifluoromethoxy)benzoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B7434015.png)

![4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434031.png)
![2-methyl-4-(trifluoromethyl)-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434033.png)
![4-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B7434043.png)
![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine](/img/structure/B7434051.png)
![[1-[4-(3-Carbamoylpiperidin-1-yl)benzoyl]piperidin-2-yl]methyl piperidine-1-carboxylate](/img/structure/B7434052.png)